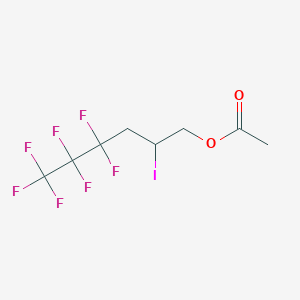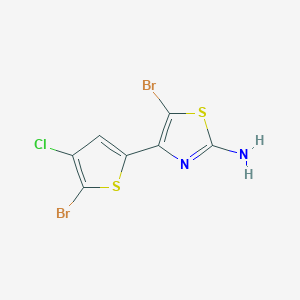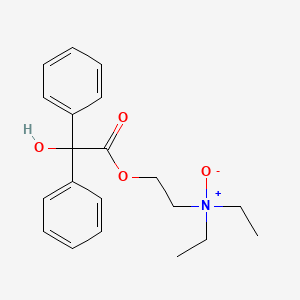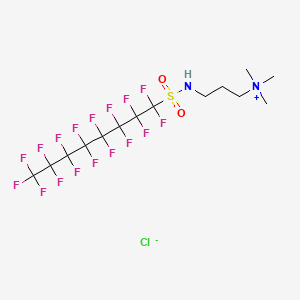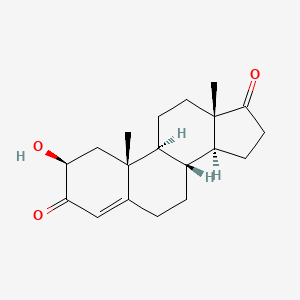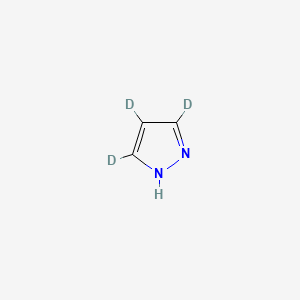
1H-Pyrazole-3,4,5-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3,4,5-d3 is a deuterated derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms The deuterium atoms replace the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4,5-d3 can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically proceeds under mild conditions, often using a catalyst such as silver or copper . Another method involves the use of terminal alkynes and hydrazines in a cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-3,4,5-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as nitric acid or hydrogen peroxide.
Substitution: Substitution reactions often involve halogenation or alkylation using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrazole-3,4,5-d3 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3,4,5-d3 involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate their activity . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1H-Pyrazole-3,4,5-d3 can be compared with other similar compounds, such as:
1H-Pyrazole-3,4,5-tricarboxylic acid: This compound has carboxylic acid groups at positions 3, 4, and 5, making it more acidic and suitable for different applications.
3,5-Dimethyl-1H-pyrazole: This derivative has methyl groups at positions 3 and 5, which can influence its reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it valuable for specific applications where isotopic labeling is required .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C3H4N2 |
|---|---|
Peso molecular |
71.10 g/mol |
Nombre IUPAC |
3,4,5-trideuterio-1H-pyrazole |
InChI |
InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D |
Clave InChI |
WTKZEGDFNFYCGP-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(NN=C1[2H])[2H] |
SMILES canónico |
C1=CNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


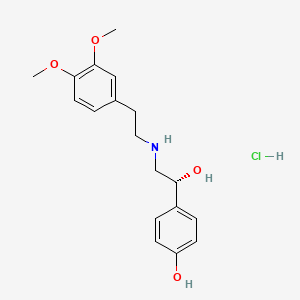


![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
